molecular formula C16H21NO5 B3025438 (2S,3S)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid CAS No. 1391555-63-7

(2S,3S)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid

Cat. No.: B3025438
CAS No.: 1391555-63-7
M. Wt: 307.34 g/mol
InChI Key: FUNLJWYYZRTVLO-NHYWBVRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is a key chiral intermediate in the synthesis of novel RNA-binding protein inhibitors. This compound is of significant interest in medicinal chemistry, particularly for the development of targeted cancer therapeutics. It serves as a precursor to enantiomerically pure BOPC1, a small molecule designed to selectively bind to and modulate the HuR-RNA complex . The HuR protein is a promising therapeutic target because it is upregulated in a wide range of cancers and plays a crucial role in stabilizing mRNAs that are involved in tumor progression and survival . The stereochemistry of this piperidine derivative is critical, as the (2S,3S) configuration has been shown through molecular modeling and binding studies to be essential for a specific and potent interaction with the target protein . Piperidine scaffolds are recognized as one of the most important building blocks in the pharmaceutical industry, featured in more than twenty classes of pharmaceuticals . This compound is offered for Research Use Only and is strictly intended for laboratory research to further the understanding of RNA-binding protein modulation and the discovery of new anticancer agents. It is not intended for diagnostic or therapeutic use in humans. Researchers can leverage this high-quality building block to explore new chemical spaces in the development of targeted therapies for conditions such as multiple myeloma and other cancers where RNA-binding proteins like HuR are implicated .

Properties

IUPAC Name

(2S,3S)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-4-17-14(18)8-6-11(16(19)20)15(17)12-9-10(21-2)5-7-13(12)22-3/h5,7,9,11,15H,4,6,8H2,1-3H3,(H,19,20)/t11-,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNLJWYYZRTVLO-NHYWBVRUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CCC1=O)C(=O)O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid typically involves multi-step organic synthesis. The process may start with the preparation of the piperidine ring, followed by the introduction of the dimethoxyphenyl group, the ethyl group, and the carboxylic acid group. Common reagents and conditions used in these steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.

    Introduction of the Dimethoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Addition of the Ethyl Group: Alkylation reactions using ethyl halides or ethyl Grignard reagents.

    Carboxylation: Introduction of the carboxylic acid group can be done through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the aromatic ring or the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, acyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Cancer Treatment

BOPC1 has been identified as a promising candidate for the treatment of cancers characterized by mutations in the isocitrate dehydrogenase (IDH) genes. The compound exhibits therapeutic activity by targeting cancer cells with these mutations. Research indicates that BOPC1 can inhibit the growth of tumors driven by IDH mutations, making it a potential agent in targeted cancer therapies .

Protein Interaction Studies

The structural features of BOPC1 allow it to engage in significant interactions with various proteins. The compound's binding affinity and orientation within protein binding sites have been explored using molecular docking studies. These analyses reveal that BOPC1 can form multiple interactions, including hydrogen bonds and π-stacking interactions, which are critical for its biological activity .

Case Studies

  • HuR Binding : In-depth studies on the interaction between BOPC1 and HuR have demonstrated that the compound can stabilize specific RNA targets by altering HuR's binding dynamics. This has implications for regulating gene expression in cancer cells .
  • MDM2 Inhibition : Another important application of BOPC1 is its potential as an inhibitor of MDM2, a protein that negatively regulates the tumor suppressor p53. By inhibiting MDM2, BOPC1 may enhance p53 activity, leading to increased apoptosis in cancer cells .

Synthesis and Purification

The synthesis of BOPC1 typically involves a series of chemical reactions, including the Castagnoli–Cushman reaction followed by amidation to achieve the desired enantiomeric purity. High-performance liquid chromatography (HPLC) is often employed for the resolution of chiral compounds, ensuring that only the active enantiomer is utilized in biological studies .

Method Description
Castagnoli–CushmanA reaction used to synthesize intermediates for BOPC1
HPLCEmployed to separate and purify enantiomers of BOPC1

Mechanism of Action

The mechanism of action of (2S,3S)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved can be elucidated through biochemical assays, molecular docking studies, and other experimental techniques.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Biological Activity Source/Reference
Target Compound Piperidine ~349.35 2,5-Dimethoxyphenyl, ethyl, 6-oxo Not reported (hypothetical) N/A
Compound 1 (P. barbatum) Dihydrobenzofuran ~460.45 3,4-Dimethoxyphenyl, carboxylate IC50 = 48.52 µM (oral cancer) Polygonum barbatum
25H-NBOH Phenethylamine 287.35 2,5-Dimethoxyphenyl, phenol Serotonin receptor agonist Synthetic
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid Piperidine 305.37 Phenyl, Boc Synthetic intermediate Synthetic
3-O-Feruloylquinic Acid Cyclohexane 368.34 Feruloyl, hydroxyl Pharmacological research Coffea canephora

Key Research Findings and Implications

Substituent Position Matters : 3,4-Dimethoxyphenyl analogs () show anticancer activity, while 2,5-dimethoxy derivatives (e.g., 25H-NBOH) may prioritize CNS effects. The target compound’s substituent arrangement could balance these profiles .

Carboxylic Acid Role : Carboxylic acid groups enhance solubility and enable ionic interactions, as seen in 3-O-feruloylquinic acid and dihydrobenzofurans .

Structural Complexity vs. Bioavailability : Piperidine derivatives (e.g., ) are synthetically accessible, whereas hybrid structures () may face pharmacokinetic challenges .

Biological Activity

(2S,3S)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid, commonly referred to as BOPC1, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its interactions with proteins, cytotoxicity, and antimicrobial properties.

  • Molecular Formula : C16H21NO5
  • CAS Number : 1391555-63-7
  • Purity : ≥ 95%

Biological Activity Overview

BOPC1 exhibits a range of biological activities, particularly in the context of protein interactions and cytotoxicity.

1. Protein Interactions

BOPC1 has been studied for its interaction with the human antigen HuR (human antigen R), a protein involved in mRNA stability and translation. The binding free energy calculations suggest that the (2S,3S) enantiomer of BOPC1 has a significantly higher binding affinity compared to its (2R,3R) counterpart:

EnantiomerBinding Free Energy (kcal/mol)
(2S,3S)-BOPC1-53.37
(2R,3R)-BOPC1-41.27

The docking studies indicate that the aromatic rings of BOPC1 establish different interactions with HuR, with the (2S,3S) enantiomer forming stacking interactions and hydrogen bonds that enhance its binding affinity .

2. Cytotoxicity Studies

Cytotoxicity testing has revealed varying effects of BOPC1 on different cell lines. The compound was evaluated using the MTT assay to determine cell viability:

CompoundConcentration (µM)Viability after 24h (%)Viability after 48h (%)
(2S,3S)-BOPC11009289
(2R,3R)-BOPC11007568

Results indicate that while both enantiomers exhibit some level of cytotoxicity at higher concentrations, the (2S,3S) variant shows a more favorable profile in terms of cell viability compared to the (2R,3R) variant .

3. Antimicrobial Activity

BOPC1 has also been tested for antimicrobial properties against various bacterial strains. It demonstrated significant bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus32 µg/mL
Escherichia coliNot effective

The mechanism of action is hypothesized to involve interference with bacterial biofilm formation and disruption of cellular processes .

Case Studies

Recent studies have highlighted the potential therapeutic applications of BOPC1 in cancer treatment due to its antiproliferative properties. For instance:

  • Study on Multiple Myeloma : BOPC1 was shown to reduce cell viability in RPMI 8226 cells significantly. The IC50 values were determined to be in the range of 250 µM for effective suppression of cell growth .

Q & A

Q. Table 1. Synthetic Yield Optimization for Key Steps

StepReagents/ConditionsYield (%)Purity (HPLC)
Piperidine ring formationBoc-protected amine, TFA deprotection65>95%
Ethylation at N1Ethyl iodide, K2CO3, DMF7897%

Q. Table 2. Stability in Common Solvents (25°C, 24h)

SolventDegradation (%)Major Degradant
Water15Hydrolyzed oxo
DMSO<5None detected
Methanol8Methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,3S)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.